3-Chloro-1-methyl-1H-pyrazole
Overview
Description
3-Chloro-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
One study suggests that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity .
Action Environment
It’s known that pyrazoles tend to be highly persistent in the environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-methyl-1H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
A derivative of this compound, this compound-5-carboxylic acid (CMPA), has been shown to exhibit high anti-rice blast activity without any significant antimicrobial activity . It has been suggested that CMPA can activate systemic acquired resistance in rice as well as in tobacco .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,3-diketones with hydrazine monohydrochloride in ethanol can yield pyrazole derivatives . Another method includes the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may involve the use of one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, transition-metal catalysts, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce oxidized derivatives .
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazole and 3,5-dimethylpyrazole .
Uniqueness
What sets 3-Chloro-1-methyl-1H-pyrazole apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545442 | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63425-54-7 | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?
A: CMPA acts as a plant activator and induces systemic acquired resistance (SAR) in plants like tobacco and Arabidopsis thaliana. [, , ] While the exact mechanism is still under investigation, research suggests that CMPA triggers the SAR signaling pathway downstream of salicylic acid (SA) biosynthesis. [, ] This means CMPA likely activates components of the plant's immune system without directly interacting with pathogens. Notably, CMPA does not exhibit direct antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae. []
Q2: How does the structure of CMPA contribute to its activity as a plant activator?
A: Structure-activity relationship (SAR) studies on pyrazole derivatives, including CMPA, have shown that the presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for its anti-rice blast activity. [] Additionally, the presence of a halogen atom, like chlorine or bromine, at the 3-position enhances this activity. [] Further research is needed to fully elucidate the specific interactions between CMPA's structure and the plant's SAR signaling pathway.
Q3: What are the potential benefits of using CMPA as a plant activator compared to traditional disease control methods?
A: Unlike traditional disease control methods that directly target pathogens, CMPA activates the plant's own defense mechanisms, potentially leading to broader-spectrum disease resistance. [, ] This could be beneficial in managing diseases caused by a variety of pathogens, including bacteria and fungi. [] Additionally, because CMPA acts on the plant and not the pathogen directly, it might be less likely to contribute to the development of pathogen resistance.
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